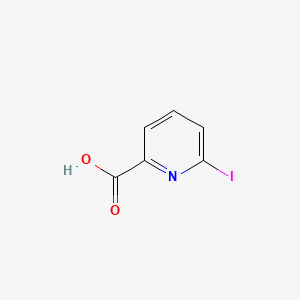

6-Iodo-pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGFWXXZYXILQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347242 | |

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55044-68-3 | |

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Iodo Pyridine 2 Carboxylic Acid and Its Precursors

Regioselective Iodination Approaches for Pyridine-2-carboxylic Acid Derivatives

Achieving regioselective iodination of the pyridine (B92270) ring, particularly at the 6-position of pyridine-2-carboxylic acid, is a fundamental challenge in organic synthesis. The electronic nature of the pyridine ring and the directing effects of the carboxylic acid group necessitate carefully controlled reaction conditions and the selection of appropriate iodinating agents.

Strategic Application of Iodinating Agents

A variety of iodinating agents have been employed to introduce iodine onto the pyridine nucleus. A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to iodination at the C3 and C5 positions. rsc.org For the synthesis of a key intermediate for TAM and MET receptor kinase inhibitors, N-iodosuccinimide (NIS) was found to be a cost-effective and efficient reagent for the iodination of 4-chloro-1H-pyrazolo[3,4-b]pyridine, yielding the desired product in high purity. acs.org This highlights the importance of reagent selection in achieving the desired regioselectivity and yield.

Optimization of Reaction Conditions for Positional Selectivity

The optimization of reaction conditions is paramount for controlling the position of iodination. For instance, the iodination of 4-chloro-1H-pyrazolo[3,4-b]pyridine was successfully achieved using NIS in DMF without the need for an added base, demonstrating the efficacy of solvent choice in kilogram-scale reactions. acs.org In other systems, the use of specific catalysts and temperature control can significantly influence the regiochemical outcome. A detailed study on the direct C-H iodination of various heteroaromatics, including pyridines, demonstrated that the reaction conditions can be tuned to favor specific isomers. rsc.org

Synthesis of Key Intermediates and Related Halogenated Pyridine Scaffolds

The synthesis of precursors and related heterocyclic structures is crucial for expanding the chemical space accessible from 6-iodo-pyridine-2-carboxylic acid. This includes the preparation of its esters and the construction of more complex fused ring systems.

Preparation of this compound Esters

Esters of pyridine carboxylic acids are valuable intermediates. General methods for the esterification of pyridine carboxylic acids often involve reacting the acid with an alcohol in the presence of a strong acid catalyst. google.com A cyclic process for manufacturing these esters has been developed where the strong acid salt of the pyridine carboxylic acid ester acts as a catalyst for subsequent esterifications. google.com Specifically, this compound methyl ester is a commercially available solid compound. sigmaaldrich.comscbt.com

Table 1: Properties of this compound Methyl Ester sigmaaldrich.comscbt.com

| Property | Value |

| CAS Number | 849830-15-5 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 |

| Form | Solid |

Synthetic Routes to Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activity. Several synthetic strategies have been developed to access derivatives of imidazo[1,2-a]pyridine-6-carboxylic acid. One approach involves the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide from its corresponding ethyl ester, which can then be used to prepare various hydrazones and thiazolidines. nih.gov Another efficient method is a five-component cascade reaction to produce N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.org This domino protocol utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in an environmentally friendly water and ethanol (B145695) mixture. rsc.org Furthermore, twelve novel 6-substituted imidazo[1,2-a]pyridine (B132010) analogs of α-phosphonocarboxylates have been designed and synthesized as potential inhibitors of Rab geranylgeranyl transferase. frontiersin.org The commercially available Imidazo[1,2-a]pyridine-6-carboxylic acid serves as a key starting material for these syntheses. sigmaaldrich.com

Access to Iodo-quinoline Carboxylic Acid Derivatives

Iodo-quinoline carboxylic acid derivatives represent another important class of halogenated heterocyclic compounds. A one-pot, three-component method using trifluoroacetic acid as a catalyst has been developed for the synthesis of 6-iodo-substituted carboxy-quinolines. nih.gov This approach utilizes iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes as starting materials, offering advantages such as rapid reaction times and high yields. nih.gov The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been optimized using ytterbium perfluorooctanoate as a catalyst in water. researchgate.net This reaction typically involves the condensation of anilines, aldehydes, and pyruvic acid. researchgate.netnih.gov The Pfitzinger condensation, another established route, involves the reaction of isatins with α-methylidene carbonyl compounds. nih.gov These methods provide versatile access to a range of iodo-quinoline carboxylic acid derivatives.

Advanced Catalytic Approaches in this compound Synthesis and Related Pyridines

The synthesis of functionalized pyridines, including this compound, is a cornerstone of medicinal and materials chemistry. Modern synthetic strategies have increasingly moved towards advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. These methods, employing transition metals like palladium and copper, as well as novel energy sources such as visible light, have revolutionized the construction of the pyridine core.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a versatile toolkit for the synthesis and functionalization of the pyridine ring. An efficient method for creating multi-substituted pyridines involves the Pd-catalyzed C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their subsequent reaction with alkenes. rsc.orgbeilstein-journals.org This process, which utilizes Pd(OAc)₂ with a sterically hindered pyridine ligand, proceeds via a proposed mechanism of C–H alkenylation followed by aza-6π-electrocyclization to form the pyridine ring with complete regioselectivity. rsc.orgbeilstein-journals.org The choice of ligand is critical, with sterically hindered pyridines demonstrating increased reactivity. beilstein-journals.org

Another key palladium-catalyzed transformation is carbonylation, which is particularly relevant for the synthesis of pyridine-2-carboxylic acids. For instance, 2,6-pyridinedicarboxylic acid can be prepared from 2,6-dichloropyridine (B45657) via a pressure reaction with carbon monoxide and an alcohol in the presence of a palladium acetate (B1210297)/1,1'-bis(diphenylphosphino)ferrocene catalytic system, followed by hydrolysis. rsc.org Similarly, a mild and efficient Pd-catalyzed hydroxycarbonylation of 2-iodoglycals has been developed using formic acid as the carbonyl source, demonstrating a viable strategy for converting iodo-substituted precursors into their corresponding carboxylic acids. researchgate.net This reaction proceeds through the oxidative addition of the Pd(0) catalyst to the iodo-precursor. researchgate.net

Furthermore, palladium-catalyzed cross-coupling and amidation reactions are instrumental in building complex pyridine-containing scaffolds. The Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, using a Pd₂(dba)₃/X-Phos system, provides an effective route to 2-aryl-substituted pyridines. rsc.org For the construction of fused ring systems, palladium-catalyzed amidation of N-substituted 3-amino-4-chloropyridines with formamide (B127407) has been shown to produce imidazo[4,5-c]pyridines in excellent yields. organic-chemistry.org This reaction employs a specialized phosphine (B1218219) ligand (Me₃(OMe)-t-BuXPhos) and proceeds under thermal conditions. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Reactions for Pyridine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| C–H Alkenylation / Electrocyclization | Pd(OAc)₂ / Hindered Pyridine Ligand | β-aryl-α,β-unsaturated oxime ethers, alkenes | Multi-substituted pyridines | rsc.orgbeilstein-journals.org |

| Carbonylation / Hydrolysis | Palladium Acetate / dppf | 2,6-dichloropyridine, CO, alcohol | 2,6-pyridinedicarboxylic acid | rsc.org |

| Amidation / Cyclization | Pd₂(dba)₃ / Me₃(OMe)t-BuXPhos | N-substituted 3-amino-4-chloropyridines, amides | Imidazo[4,5-c]pyridines | organic-chemistry.org |

Copper-Catalyzed Synthetic Routes

Copper catalysis provides efficient and economical pathways for pyridine synthesis, often enabling the construction of highly functionalized rings from simple precursors. A notable strategy is the copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. tandfonline.comresearchgate.net This method can be performed with a recyclable, heterogenized copper(I) catalyst, enhancing its practicality and reducing copper waste. tandfonline.comresearchgate.net A synergistic approach combining a copper(I) salt with an iminium catalyst enables a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to produce a variety of substituted pyridines under mild conditions. rsc.org

Copper catalysts are also effective in one-pot cascade reactions involving C-H bond functionalization. An approach using Cu(OAc)₂ catalyzes the reaction of inactivated saturated ketones with electron-deficient enamines under an air atmosphere to yield diversely functionalized pyridines, such as 3-acylpyridines and pyridine-3-carboxylates. rsc.org Similarly, pyridoquinazolinones can be synthesized via a copper-catalyzed C(sp²)-H functionalization and annulation of benzoic acids with 2-aminopyridines, a process that proceeds under ligand-free conditions. mdpi.com

The Chan-Lam coupling reaction, a copper-catalyzed C-N bond formation, has been applied to the N-arylation of aminopyridine precursors. For example, copper-catalyzed amidation of 3-amino-4-chloropyridine (B21944) with aryl halides provides a high-yielding route to monoarylated 3-amino-4-chloropyridines, which are key intermediates for more complex heterocyclic systems. organic-chemistry.org This highlights the utility of copper catalysis in both the de novo synthesis of the pyridine ring and its subsequent functionalization.

Table 2: Selected Copper-Catalyzed Reactions for Pyridine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Three-Component Tandem Cyclization | MCM-41-2N-CuBr | Ketoxime acetates, aldehydes, activated methylene compounds | Polysubstituted pyridines | tandfonline.comresearchgate.net |

| One-Pot Cascade C(sp³)–H Functionalization | Cu(OAc)₂ / bpy / TEMPO | Inactivated ketones, electron-deficient enamines | Functionalized pyridines | rsc.org |

| C(sp²)–H Functionalization / Annulation | Cu(OAc)₂ | Benzoic acids, 2-aminopyridines | Pyridoquinazolinones | mdpi.com |

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyridines in a single step from three or more starting materials, enhancing atom economy and reducing waste. acs.org The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonium (B1175870) acetate. nih.gov The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. nih.gov This reaction can be performed as a one-pot synthesis using water as a solvent with direct aromatization by an oxidizing agent like ferric chloride. nih.gov

Modern variations of MCRs provide access to a wide range of pyridine structures. A three-component synthesis has been developed based on a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions to produce polysubstituted pyridines. acs.org Another powerful one-pot strategy is the Bohlmann-Rahtz pyridine synthesis, which can be significantly accelerated using microwave irradiation. This method combines a Michael addition and a cyclodehydration in a single step to produce tri- or tetrasubstituted pyridines with complete regioselectivity. tandfonline.comrsc.org

One-pot cascade reactions, often catalyzed by metals like copper, also represent a powerful approach. These reactions combine multiple transformations in a single pot without isolating intermediates. For instance, the synthesis of functionalized pyridines from inactivated saturated ketones and enamines proceeds through a Cu(II)-catalyzed one-pot cascade. rsc.org Even the target compound of this article's subject, or a close derivative, has been implicated in one-pot methodologies; pyridine-2-carboxylic acid itself has been used as a catalyst for the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. rsc.org Furthermore, a one-pot, solvent-free ball milling method has been developed for the synthesis of 2-oxo-1,2-dihydro-pyridine-3-carboxylic acid derivatives, showcasing an environmentally benign MCR approach. nih.gov

Visible-Light Promoted and Other Novel Catalytic Methods

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation and functionalization of pyridines. acs.org This method uses a photocatalyst, such as eosin (B541160) Y or ruthenium complexes, to generate radical intermediates under mild, ambient temperature conditions. rsc.orgnih.gov For example, 2,4,6-triarylpyridines can be synthesized in good yields by the reaction of aryl ketones and benzyl (B1604629) amines using eosin Y as a photoredox catalyst activated by visible light in the presence of oxygen. nih.gov Photoredox catalysis also enables the regioselective C-4 alkylation of pyridines using pyridinium (B92312) salts and carboxylic acid-derived radical precursors, avoiding the need for stoichiometric oxidants. tandfonline.com The functionalization proceeds through the selective formation of pyridyl radicals via the action of a reducing photoredox catalyst. acs.org

Microwave-assisted synthesis is another novel method that dramatically accelerates reaction times and often improves yields. tandfonline.comacs.orgresearchgate.net The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted in a single step in as little as 10-20 minutes under microwave irradiation, a significant improvement over conventional heating. tandfonline.com This technique can be applied under solvent-free conditions, further enhancing its green chemistry credentials. acs.orgresearchgate.net Microwave irradiation has been successfully used to assemble various pyridine-containing heterocycles, including pyridine glycosides and tandfonline.comresearchgate.netacs.orgtriazolo[1,5-a]pyridines. mdpi.comacs.orgresearchgate.net

Mechanochemistry, typically performed via ball-milling, offers a solvent-free alternative for synthesizing coordination complexes and heterocyclic compounds. organic-chemistry.org This technique uses mechanical force to induce chemical transformations. A one-pot, two-step synthesis of iron(II) photosensitizers containing pyridine ligands has been developed using ball-milling, which drastically reduces reaction times and eliminates the need for bulk solvents. organic-chemistry.org This method has been shown to be highly efficient, providing access to pyridine-containing complexes in high yields (73-99%). organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques for 6 Iodo Pyridine 2 Carboxylic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within 6-Iodo-pyridine-2-carboxylic acid.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of its molecular structure. The presence of the carboxylic acid group gives rise to a very broad O–H stretching band, typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids commonly form. orgchemboulder.com

Superimposed on this broad O-H band are the C-H stretching vibrations of the pyridine (B92270) ring. The carbonyl (C=O) stretch is a strong and intense band appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as dimerization and conjugation. For aromatic carboxylic acids, this peak is generally found between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The C–O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, O–H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The pyridine ring itself will exhibit characteristic C-N and C-C-N stretching vibrations, often appearing around 1572 cm⁻¹ and 1079 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 3300-2500 orgchemboulder.com |

| Pyridine Ring | C-H Stretch | ~3089-2940 researchgate.net |

| Carbonyl | C=O Stretch | 1760-1690 orgchemboulder.com |

| Pyridine Ring | C-N Stretch | ~1572 researchgate.net |

| Carboxylic Acid | C-O Stretch | 1320-1210 orgchemboulder.com |

| Pyridine Ring | C-C-N Stretch | ~1079 researchgate.net |

| Carboxylic Acid | O-H Bend | 950-910 orgchemboulder.com |

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. All 27 vibrational modes of the pyridine molecule are Raman active. aps.org In the Raman spectrum of pyridine-containing compounds, distinct bands corresponding to the ring vibrations are observable. For instance, in a complex of pyridine with tartaric acid, the -NH+ stretching vibration was observed as a strong band at 3120 cm⁻¹. iosrjournals.org While this compound does not have an -NH+ group, the pyridine ring vibrations will be prominent. The carbonyl stretch, while strong in the IR, may appear with lower intensity in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound, providing detailed information about the hydrogen and carbon framework.

Proton (¹H) NMR Spectroscopic Assignments

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the pyridine ring and the carboxylic acid proton. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the downfield region, often between 10 and 12 ppm. libretexts.org The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the iodine atom. For pyridine itself, the protons are found at δ 9.17 (H-2, H-6), 7.52 (H-3, H-5), and this provides a baseline for understanding the substituted derivative. ipb.pt The protons on the substituted ring will show specific splitting patterns (e.g., doublets, triplets) depending on their coupling with adjacent protons.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 12.0 libretexts.org | broad singlet |

| Pyridine H-3 | Aromatic Region | doublet |

| Pyridine H-4 | Aromatic Region | triplet |

| Pyridine H-5 | Aromatic Region | doublet |

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.org The carbon atoms of the pyridine ring will have distinct chemical shifts. For unsubstituted pyridine, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com In this compound, the C-2 carbon, attached to the carboxylic acid, and the C-6 carbon, bonded to iodine, will be significantly shifted. The carbon bearing the iodine atom will experience a strong upfield shift due to the heavy atom effect.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 160 - 180 libretexts.org |

| C-2 | ~150 (influenced by COOH) |

| C-3 | ~124 |

| C-4 | ~136 |

| C-5 | ~124 |

| C-6 | Shifted upfield due to Iodine |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. bas.bg These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy, including 2D-EXSY (Exchange Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed. bas.bgrsc.org These experiments can detect through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. Variable temperature NMR studies can also be utilized to investigate dynamic processes, such as the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring, and to determine the populations of different conformers. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. For this compound, techniques like High-Resolution Mass Spectrometry (HRMS), MALDI-MS, and ESI-TOF provide critical data for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound, with an empirical formula of C₆H₄INO₂ sigmaaldrich.com, HRMS can distinguish its mass from other compounds with the same nominal mass but different elemental compositions. The technique provides strong evidence for the compound's identity by matching the experimentally measured mass to the theoretically calculated exact mass, thereby confirming its elemental makeup and verifying its synthesis.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄INO₂ |

| Nominal Mass | 249 g/mol |

| Monoisotopic Mass (Calculated) | 248.92866 Da |

| Expected Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

This interactive table summarizes the key mass spectrometry parameters for the target compound.

MALDI-MS and ESI-TOF Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation. They are often coupled with Time-of-Flight (TOF) mass analyzers.

MALDI-MS: In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. The analysis of carboxylic acids can sometimes be challenging due to interference from common matrices mdpi.com. However, specific matrices are effective for this class of compounds. Picolinic acid, the parent compound of the title molecule, is itself frequently used as a matrix for nucleotide analysis nih.govtcichemicals.com. For analyzing acidic compounds like this compound, specialized deprotonating matrices such as 9-aminoacridine (B1665356) can be used, which typically generate the deprotonated ion [M-H]⁻ in negative ion mode nih.govmdpi.com.

ESI-TOF: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is another technique well-suited for this molecule. ESI is a very soft ionization method that generates ions directly from a solution, making it highly compatible with liquid chromatography for purity analysis. For this compound, ESI would likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, which are then analyzed by the TOF detector to confirm the molecular weight.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular geometry can be constructed. This would reveal precise bond lengths, bond angles, and torsion angles. The structure would feature a pyridine ring substituted with an iodine atom and a carboxylic acid group. The analysis would confirm the planarity of the pyridine ring and determine the relative orientation of the carboxylic acid group, which may be twisted slightly out of the ring's plane due to steric hindrance from the adjacent iodine atom. While a specific SCXRD study for this compound is not available, data from related structures like pyridine carboxylic acid adducts and other halogenated aromatics provide a basis for expected geometric parameters. wikipedia.orgrsc.org

Table 2: Expected Molecular Geometry Parameters from SCXRD

| Geometric Parameter | Description | Expected Value Range |

|---|---|---|

| C-I Bond Length | Distance between the pyridine carbon and the iodine atom. | ~2.10 Å |

| C-N-C Angle | The internal angle of the pyridine ring at the nitrogen atom. | ~117-119° |

| C-C=O Angle | Angle within the carboxylic acid group. | ~120-123° |

| O=C-O-H Torsion Angle | Defines the planarity of the carboxylic acid group. | ~0° or ~180° |

This interactive table presents hypothetical but realistic geometric parameters for this compound based on known structures.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light at different wavelengths. The spectrum provides insights into the molecule's electronic structure and the nature of its chromophores.

The primary chromophores in this compound are the pyridine ring and the carbonyl group (C=O) of the carboxylic acid. The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the aromatic ring and n → π* transitions originating from the non-bonding electrons of the nitrogen atom and the carbonyl oxygen. nih.gov The presence of the carboxylic acid and the iodine atom as substituents on the pyridine ring will influence the energy of these transitions. Compared to unsubstituted pyridine, these groups are expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima due to the extension of the conjugated system and the heavy-atom effect of iodine. Analysis of the UV-Vis spectrum helps in understanding the electronic properties and confirming the presence of the aromatic and carbonyl functional groups.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For pyridine carboxylic acids, the absorption bands in the ultraviolet-visible region typically arise from π → π* and n → π* transitions associated with the aromatic pyridine ring and the carboxylic acid group.

The carboxylic acid group, being an electron-withdrawing group, can cause a shift in the absorption maxima. Similarly, the presence of a heavy atom like iodine can induce changes in the electronic transitions due to spin-orbit coupling effects and its influence on the molecular orbitals. Generally, pyridine-2-carboxylic acid derivatives show broad and intense absorption bands between 220 and 300 nm, which are attributed to π-π* transitions within the pyridine ring. acs.org It is anticipated that this compound would exhibit a similar absorption profile, though the precise λmax values would require experimental determination.

To illustrate the expected absorption characteristics, a hypothetical data table is presented below. This table is based on typical values for related pyridine carboxylic acid derivatives and serves as a predictive guide.

| Solvent | Predicted λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol (B145695) | ~270-290 | π → π |

| Water | ~265-285 | π → π |

Note: The data in this table is predictive and not based on direct experimental measurement of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes containing unpaired electrons. For complexes of this compound, this technique would be particularly insightful for characterizing species involving paramagnetic metal ions, such as copper(II).

The EPR spectrum of a metal complex provides detailed information about the electronic structure, coordination environment, and the nature of the metal-ligand bonding. In the case of a Cu(II) complex with this compound, the d⁹ electronic configuration of Cu(II) gives rise to a paramagnetic center that is readily detectable by EPR.

The key parameters obtained from an EPR spectrum are the g-values and the hyperfine coupling constants (A-values). The g-values are indicative of the electronic environment around the metal ion, while the hyperfine coupling constants provide information about the interaction between the unpaired electron and the nuclear spins of the metal and ligand atoms.

For Cu(II) complexes, the spectra are often anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂). In many cases, particularly for square planar or tetragonally distorted octahedral geometries, the spectrum simplifies to an axial case with g∥ (g₂) and g⊥ (gₓ = gᵧ). The relative magnitudes of g∥ and g⊥ can help in determining the ground electronic state and the geometry of the complex. libretexts.orgethz.ch

While specific EPR data for metal complexes of this compound are not available in the surveyed literature, data from copper(II) complexes with other pyridine-2-carboxylic acid derivatives can provide a basis for what to expect. For instance, copper(II) complexes with picolinic acid (pyridine-2-carboxylic acid) and its derivatives typically exhibit axial or near-axial EPR spectra. The coordination of the ligand through the pyridine nitrogen and a carboxylate oxygen creates a specific ligand field that influences the EPR parameters.

A representative data table for hypothetical Cu(II) complexes of this compound is presented below, based on values reported for similar structures.

| Complex | g∥ | g⊥ | A∥ (10-4 cm-1) | Coordination Environment |

|---|---|---|---|---|

| [Cu(6-Iodo-picolinate)2(H2O)2] | 2.25 - 2.35 | 2.05 - 2.08 | 140 - 180 | Distorted Octahedral |

Note: The data in this table is predictive and based on analogous Cu(II) complexes with related pyridine-2-carboxylate ligands. The actual values would depend on the specific complex and its solid-state or solution conditions.

Reactivity and Derivatization Pathways of 6 Iodo Pyridine 2 Carboxylic Acid

Cross-Coupling Reactions at the C-6 Position

The iodine atom at the C-6 position serves as an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbons. mdpi-res.compressbooks.pub In the case of 6-iodo-pyridine-2-carboxylic acid, the reaction involves coupling the aryl iodide with an organoboron reagent, typically a boronic acid (RB(OH)2) or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mdpi-res.comfrontiersin.org

The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. pressbooks.pub The use of palladium-on-carbon (Pd/C) as a heterogeneous catalyst offers advantages such as easier product purification and catalyst recycling. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Facilitates the C-C bond formation | frontiersin.orgorganic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid | organic-chemistry.org |

| Solvent | DME/H₂O, Toluene, Dioxane | Solubilizes reactants | organic-chemistry.org |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon fragment | researchgate.netfrontiersin.org |

The reaction's versatility allows for the synthesis of a wide array of 6-substituted pyridine-2-carboxylic acids, which are important intermediates in medicinal chemistry and materials science. pressbooks.pub

The Mizoroki–Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, this reaction enables the introduction of a vinyl group at the C-6 position. The reaction typically proceeds with aryl iodides, making the substrate well-suited for this transformation. wikipedia.orgrsc.org

The established mechanism involves the oxidative addition of the iodo-pyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium complex, which then regenerates the Pd(0) catalyst in the presence of a base. wikipedia.org The reaction exhibits a high degree of trans selectivity in the resulting alkene product. organic-chemistry.org

Table 2: General Conditions for the Mizoroki-Heck Reaction

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Catalyzes the aryl-alkene coupling | wikipedia.orgrsc.org |

| Base | Et₃N, K₂CO₃, KOAc | Neutralizes the generated acid (HI) and regenerates the catalyst | wikipedia.org |

| Solvent | DMF, Acetonitrile, Cyrene | Provides the reaction medium | rsc.org |

| Alkene | Acrylates, Styrene, Acrylonitrile | The vinylating agent | rsc.org |

Organocopper reagents, particularly Gilman reagents (lithium diorganocuprates, R₂CuLi), are effective for forming carbon-carbon bonds by coupling with organohalides. pressbooks.pub While palladium-catalyzed reactions are often preferred, organocopper chemistry provides a valuable alternative. The reaction between an aryl iodide like this compound and a Gilman reagent results in the substitution of the iodine atom with an alkyl or aryl group from the cuprate. wikipedia.org

The mechanism is thought to involve the oxidative addition of the aryl iodide to the copper(I) center, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the coupled product and a copper(I) halide. wikipedia.org This method is particularly useful for introducing simple alkyl groups.

Nucleophilic Substitution Reactions Involving the Iodine Atom

While direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is difficult, the electron-deficient nature of the pyridine (B92270) ring, enhanced by the carboxylic acid group, can facilitate such reactions with certain strong nucleophiles. However, a more common strategy for replacing the iodine is through copper-catalyzed processes. For instance, the copper-catalyzed Finkelstein reaction allows for halogen exchange on aryl halides. acsgcipr.org In the context of this compound, this could involve reactions with various nucleophiles (e.g., alkoxides, amides) under copper catalysis to displace the iodide.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position offers a secondary site for derivatization, independent of the reactions at the C-6 position.

Esterification of the carboxylic acid is a fundamental transformation that can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com This is a reversible process, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. libretexts.org Another common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate reaction with an alcohol. libretexts.orguniurb.it The methyl ester of this compound is a commercially available derivative, indicating the utility of this transformation. sigmaaldrich.com

Table 3: Common Esterification Methods

| Method | Reagents | Key Features | Citation |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Reversible; requires driving the equilibrium. | google.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | High-yielding, irreversible reaction. | libretexts.org |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Mild conditions; forms a dicyclohexylurea byproduct. | libretexts.org |

Amide and Hydrazide Formation

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of amide and hydrazide derivatives. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with tailored properties.

The formation of hydrazides is exemplified by the direct synthesis of this compound hydrazide. scbt.comsigmaaldrich.com This compound is a stable, solid derivative available for further research applications. scbt.comcrescentchemical.com

Table 1: Properties of this compound hydrazide

| Property | Value |

|---|---|

| CAS Number | 851102-43-7 |

| Molecular Formula | C₆H₆IN₃O scbt.com |

| Molecular Weight | 263.04 g/mol scbt.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Amide bond formation is a widely utilized transformation for carboxylic acids. growingscience.com The general procedure involves the condensation of a carboxylic acid with a primary or secondary amine. growingscience.com For this compound, this can be achieved through several proficient routes. One common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This can be done by using coupling reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.com This process generates a highly reactive ester intermediate that readily reacts with an amine to form the corresponding amide. growingscience.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is often accomplished by reacting the acid with thionyl chloride (SOCl₂), sometimes with a base like pyridine. growingscience.comresearchgate.net The resulting acyl chloride is then treated with the desired amine to yield the amide product. growingscience.com The coupling of picolinic acid (the parent compound without the iodo substituent) and pyridine-2,6-dicarboxylic acid with various N-alkylanilines has been shown to produce a range of mono- and bis-amides in moderate to good yields, highlighting the viability of this synthetic strategy for this class of compounds. researchgate.netnih.gov

Decarboxylation Studies and their Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). libretexts.org For pyridinecarboxylic acids, the mechanism and reaction conditions are influenced by the position of the carboxyl group and the nature of other substituents on the pyridine ring. researchgate.net

The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives is thought to proceed via the Hammick mechanism. This mechanism involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. The reaction proceeds through a concerted, cyclic transition state where the carboxyl group attacks the protonated nitrogen, leading to the elimination of CO₂ and the formation of an ylide intermediate. researchgate.net Subsequent protonation of the resulting 2-pyridyl carbanion yields pyridine. This process typically requires heating, with temperatures between 50 and 150°C being common for related compounds. youtube.com

Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can accelerate the rate of decarboxylation. researchgate.net It is proposed that substituents at the 3-position can interfere with the coplanarity of the carboxyl group and the pyridine ring. This steric hindrance reduces the bond order between the carboxyl group and the ring, facilitating the C-C bond cleavage required for decarboxylation. researchgate.net While specific kinetic studies on this compound are not widely reported, the presence of the bulky iodo-substituent at the 6-position is expected to influence the reaction rate based on these established principles.

Coordination Chemistry and Ligand Design

The structure of this compound, featuring a nitrogen atom in the pyridine ring and adjacent carboxyl group, makes it an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate ligand, binding to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms.

Synthesis of Metal Complexes Utilizing the Pyridine and Carboxylate Donor Atoms

The nitrogen of the pyridine ring and the oxygen of the deprotonated carboxylate group are effective donor atoms for a wide range of metal ions. The synthesis of metal complexes with pyridine carboxylic acid derivatives is well-established. researchgate.netnih.gov A general method for synthesizing these complexes involves reacting the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), iron(II), or cobalt(II), in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netiosrjournals.org The mixture is typically heated under reflux for several hours, after which the resulting metal complex precipitates and can be isolated. researchgate.net

The coordination of the ligand to the metal center is confirmed through techniques like FT-IR spectroscopy, which shows characteristic bands for the Cu-N bond formation. nih.gov The resulting complexes can exhibit various geometries. For instance, copper(II) carboxylate complexes often form dinuclear "paddlewheel" structures with a distorted square pyramidal geometry, where the pyridine-containing ligands occupy the axial positions. nih.gov The efficacy of a therapeutic agent can often be enhanced upon coordination with a metal ion. researchgate.net

Exploration of Pyridine Carboxylate as Pincer Ligands

While this compound itself typically acts as a bidentate N,O-donor ligand, the pyridine carboxylate framework is a cornerstone for designing tridentate "pincer" ligands. Pincer ligands are a class of chelating agents that bind tightly to three adjacent coplanar sites on a metal center.

Pyridine-2,6-dicarboxylate (pydic²⁻), a closely related structure, is a frequently used O,N,O tridentate pincer ligand. mdpi.com In these complexes, the central pyridine nitrogen and the two carboxylate oxygen donors coordinate to the metal ion. mdpi.com This structural motif is highly stable and has been explored in the synthesis of various metal complexes, including those with copper(II). mdpi.com The study of pyridine-2,6-dicarboxylic acid esters demonstrates their utility as O,N,O-pincer ligands in forming both mononuclear and binuclear copper(II) complexes. mdpi.com This illustrates the potential of the broader pyridine carboxylate family, to which this compound belongs, in the design of sophisticated ligand architectures.

Role in Metal Extraction and Sensing Research

The ability of the pyridine carboxylate group to chelate metal ions makes it a functional core for applications in metal extraction and sensing. Research has shown that derivatives of heterocyclic carboxylic acids are promising candidates for advanced chemical processes.

Specifically, amides derived from heterocyclic carboxylic acids have been investigated as novel extractants for the treatment of high-level radioactive waste, demonstrating a practical application in metal extraction. rjeid.com Furthermore, the strong metal-chelating ability of related pyridine-based ligands has been harnessed in the field of bioinorganic chemistry. For example, pyridine-2,6-dithiocarboxylic acid, an analogue where carboxylate oxygens are replaced by sulfur, and its metal complexes have been characterized as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov This inhibition is achieved by extracting the essential zinc ions from the enzyme's active site. nih.gov This mechanism of action, which relies on targeted metal chelation, underscores the potential of ligands like this compound and its derivatives to be developed as components of metal sensors or as agents for selective metal ion sequestration.

Theoretical and Computational Investigations of 6 Iodo Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental molecular properties of compounds like 6-Iodo-pyridine-2-carboxylic acid. These methods provide insights into the electronic structure, geometry, and charge distribution, which are crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP, would be utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and iteratively adjusting their positions.

Studies on analogous compounds, such as other halopyridines and pyridine (B92270) carboxylic acids, have demonstrated the reliability of DFT in predicting molecular geometries. For instance, research on 2-iodopyridine (B156620) has successfully employed various DFT methods (including BLYP, BP86, B3LYP, B3P86, and B3PW91) with different basis sets to compute equilibrium geometries that are in good agreement with experimental data. nih.gov Similarly, DFT has been used to optimize the structures of pyridine carboxylic acid adducts and platinum complexes containing picoline, showcasing its versatility. nih.govrsc.org

The optimized geometry of this compound would provide key structural parameters. A hypothetical data table based on typical outputs of such calculations is presented below to illustrate the expected findings.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C-N (in ring) | ~1.34 Å | |

| C=O | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | N-C-C=O | ~118° |

| C-C-I | ~120° | |

| O=C-O | ~125° | |

| Dihedral Angle | (Ring)-C-C=O | ~0° or ~180° |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Calculation of Mulliken Atomic Charges and Electronic Charge Distribution

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its chemical behavior. Mulliken population analysis is a common method used in computational chemistry to estimate the partial atomic charges on each atom in a molecule. These charges are derived from the molecular orbitals and their constituent atomic orbitals.

For this compound, calculating Mulliken atomic charges would reveal the electrophilic and nucleophilic sites. It is anticipated that the nitrogen atom and the oxygen atoms of the carboxylic acid group would possess negative charges, indicating their potential to act as nucleophilic centers. Conversely, the hydrogen atom of the carboxylic acid, the carbon atom of the carbonyl group, and the carbon atom bonded to the iodine would likely exhibit positive charges, marking them as potential electrophilic sites. The iodine atom's charge would be influenced by both its electronegativity and its ability to participate in halogen bonding.

DFT studies on related picoline-diazido-Pt(IV) compounds have successfully utilized Mulliken charge analysis to understand the charge distribution within the molecules. nih.gov This information is critical for interpreting intermolecular interactions and reaction mechanisms.

Table 2: Hypothetical Mulliken Atomic Charges for this compound (Calculated via DFT)

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 | -0.5 to -0.8 |

| C2 (C-COOH) | +0.4 to +0.7 |

| C6 (C-I) | +0.1 to +0.3 |

| I7 | -0.1 to +0.1 |

| O (carbonyl) | -0.5 to -0.7 |

| O (hydroxyl) | -0.6 to -0.8 |

| H (hydroxyl) | +0.3 to +0.5 |

Note: These values are illustrative and are highly dependent on the basis set and computational method used.

Computational Spectroscopic Simulations

Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization of a molecule.

Predicted IR and NMR Spectra for Vibrational and Structural Analysis

Theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies and their corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often scaled to better match experimental results. For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), C-N stretching vibrations, and the C-I stretch at lower frequencies. A study on 2-iodopyridine provided a detailed vibrational assignment based on FT-Raman and IR spectra, supported by DFT calculations. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. For ¹H NMR, the acidic proton of the carboxylic acid would be expected to have a chemical shift in the range of 10-13 ppm. The aromatic protons on the pyridine ring would appear between 7 and 9 ppm, with their exact shifts influenced by the electron-withdrawing effects of the carboxylic acid and the iodine atom. For ¹³C NMR, the carbonyl carbon would be significantly downfield, typically in the 165-185 ppm region.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | ~3000 (broad) |

| C=O stretch | ~1720 |

| C-N stretch | ~1300-1400 |

| C-I stretch | ~500-600 |

Note: These are approximate values and would be refined by specific calculations.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (COOH) | 11.0 - 13.0 |

| ¹H (aromatic) | 7.5 - 8.5 |

| ¹³C (C=O) | 165 - 175 |

| ¹³C (aromatic) | 120 - 155 |

Note: These are estimated ranges and actual values depend on the solvent and standard used in the calculation.

Analysis of Molecular Reactivity Descriptors

The reactivity of a molecule can be further understood by examining its frontier molecular orbitals.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, which have lone pairs of electrons. The LUMO is likely to be centered on the carboxylic acid group and the pyridine ring, particularly due to the π-system. Analysis of the HOMO and LUMO energies and their spatial distribution would provide valuable information about the molecule's charge transfer properties and its propensity to engage in various chemical reactions. Similar analyses have been performed for other pyridine derivatives to understand their electronic properties and reactivity. nih.govrsc.orgnih.gov

Table 5: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and vary with the computational method.

Investigation of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms involving this compound provides fundamental insights into its reactivity and potential transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, general principles of pyridine and carboxylic acid reactivity, coupled with studies on analogous systems, allow for the postulation of likely reaction pathways and the computational methods to study them.

Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms, enabling the calculation of the geometries of reactants, products, and, crucially, transition states. For instance, in reactions such as nucleophilic substitution at the pyridine ring or esterification of the carboxylic acid group, DFT calculations can map the potential energy surface, identifying the minimum energy path and the associated energy barriers. The activation energy (ΔG‡) and enthalpy of activation (ΔH‡) derived from these calculations are critical in predicting reaction rates. For example, a study on the reduction of aldehydes by a hydroxycyclopentadienyl ruthenium hydride reported a ΔH‡ of 12.0 ± 1.5 kcal mol⁻¹ and a ΔS‡ of −28 ± 5 eu, consistent with a highly ordered, concerted transition state. acs.org Such parameters, if calculated for reactions of this compound, would provide a quantitative measure of its reactivity.

Transition State Theory (TST) is employed to relate the rate of a reaction to the properties of the transition state. The theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. Computational methods can locate the transition state structure, which is characterized by a single imaginary vibrational frequency. The nature of this imaginary frequency corresponds to the motion along the reaction coordinate. For complex reactions, such as those involving multiple steps or intermediates, computational studies can reveal the step-by-step mechanism. For example, the mechanism of pyridine phosphination with various phosphines has been shown to proceed through different stages depending on the reactants and additives, as elucidated by DFT calculations. nih.gov

Furthermore, the influence of the iodine substituent on the reaction mechanism is a key area for computational investigation. The electronic effects of the iodine atom, including its polarizability and ability to form halogen bonds, can significantly influence the stability of intermediates and transition states. While direct computational data on this compound is sparse, the principles derived from studies of other halogenated pyridines can be applied.

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational solvation models are essential for understanding these environmental effects on its molecular properties and reactivity. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of a discrete number of solvent molecules around the solute. While computationally intensive, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents. In contrast, implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgfaccts.de These models are computationally more efficient and are widely used to calculate solvation free energies and to model the effect of the solvent on molecular geometry and electronic properties. faccts.denih.gov The choice of model depends on the specific properties being investigated; for instance, a study on the extraction of carboxylic acids suggested that nonspecific intermolecular interactions are better described by binary interaction potentials than by continuum solvent models. researchgate.net

The phenomenon of solvatochromism, the change in the color of a solution with a change in solvent polarity, is a direct consequence of solvent effects on the electronic ground and excited states of a molecule. wikipedia.org While not specifically reported for this compound, computational studies using Time-Dependent DFT (TD-DFT) combined with implicit solvation models could predict its solvatochromic behavior. Such calculations would reveal how the absorption spectrum of the molecule shifts in solvents of varying polarity, providing insights into the differential solvation of its ground and excited states.

Studies on Metal-Ligand Interactions in Coordination Chemistry

This compound is an excellent candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. acs.org The presence of the iodo-substituent can further influence the electronic properties of the ligand and the resulting metal complexes.

Theoretical studies, particularly using DFT, have been instrumental in understanding the nature of metal-ligand bonding in such complexes. These studies can provide detailed information on the geometry of the coordination sphere, bond lengths, and bond angles. For instance, a study on Zn(II) and Cu(II) complexes of the analogous 6-chloropyridine-2-carboxylic acid revealed distorted octahedral and trigonal bipyramidal geometries, respectively, which were corroborated by DFT calculations. researchgate.net

The electronic properties of the resulting metal complexes are also a key area of computational investigation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can be calculated to predict the electronic transitions and potential applications in areas such as nonlinear optics or as catalysts. For the Zn(II) and Cu(II) complexes of 6-chloropyridine-2-carboxylic acid, the calculated first-order hyperpolarizability (β) values indicated that the copper complex exhibits a more effective nonlinear optical character. researchgate.net

Below is a table summarizing the types of data that can be obtained from theoretical studies of metal complexes of pyridine-2-carboxylic acid derivatives:

| Parameter | Description | Typical Computational Method |

| Coordination Geometry | The three-dimensional arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral). | DFT Geometry Optimization |

| Bond Lengths (M-N, M-O) | The distances between the metal center and the coordinating atoms of the ligand. | DFT Geometry Optimization |

| Bond Angles (N-M-O) | The angles formed by the coordinating atoms and the central metal ion. | DFT Geometry Optimization |

| Binding Energy | The energy released upon the formation of the metal-ligand bond, indicating the stability of the complex. | DFT with BSSE correction |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to electronic excitability. | DFT, TD-DFT |

| NBO Charges | The calculated atomic charges, indicating the extent of charge transfer between the metal and the ligand. | Natural Bond Orbital (NBO) Analysis |

| Vibrational Frequencies | The calculated infrared (IR) and Raman active vibrational modes, which can be compared with experimental spectra for structural validation. | DFT Frequency Calculation |

| Hyperpolarizability (β) | A measure of the nonlinear optical response of the molecule. | DFT with appropriate functional and basis set |

The following table presents hypothetical data for a comparative study of metal complexes with 6-chloro- and 6-iodopyridine-2-carboxylic acid ligands, based on trends observed in the literature.

| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | HOMO-LUMO Gap (eV) |

| [M(6-Cl-py-2-COO)₂] | 2.10 | 2.05 | 3.5 |

| [M(6-I-py-2-COO)₂] | 2.12 | 2.06 | 3.3 |

Note: 'M' represents a generic divalent metal ion. The values are illustrative and intended to show expected trends where the larger, more polarizable iodine atom might lead to slightly longer bonds and a smaller HOMO-LUMO gap compared to the chloro-substituted analogue.

Advanced Research Applications of 6 Iodo Pyridine 2 Carboxylic Acid and Its Derivatives

Exploration as Scaffolds in Preclinical Medicinal Chemistry Research

The pyridine (B92270) ring is a privileged substructure found in numerous pharmaceuticals and natural products. researchgate.net The strategic placement of the iodo and carboxylic acid groups on this scaffold allows chemists to generate diverse libraries of molecules for biological screening.

Synthesis of Pyridine Derivatives for Investigation of Biological Activity

6-Iodo-pyridine-2-carboxylic acid is a key starting material for creating more complex pyridine derivatives. researchgate.net The two functional groups—the carboxylic acid at position 2 and the iodine at position 6—serve as versatile chemical "handles" for elaboration.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups through standard organic chemistry reactions. For instance, it can be reacted with an alcohol, such as methanol (B129727), to form this compound methyl ester. scbt.com It can also be coupled with various amines to generate a wide array of amides. This is particularly useful in medicinal chemistry, where amide bonds are a cornerstone of many biologically active molecules, including the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid for antimicrobial studies. uran.ua

The iodine atom is an exceptionally useful functional group for carbon-carbon bond-forming reactions. It can be readily displaced or used in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a vast range of aryl, alkyl, and alkynyl groups at the 6-position of the pyridine ring. This ability to systematically vary the structure is central to structure-activity relationship (SAR) studies, which aim to optimize the potency and properties of new drug candidates. illinoisstate.edu The combination of these modifications allows for the creation of large libraries of trisubstituted pyridine compounds for screening against various biological targets. nih.gov

Design of Ligands for Enzyme Inhibition Studies

Pyridine carboxylic acid isomers are highly effective scaffolds for the design of enzyme inhibitors. nih.govnih.gov The this compound framework possesses several features that make it an attractive starting point for developing such molecules.

The picolinic acid moiety (pyridine-2-carboxylic acid) is a well-known bidentate chelator. The nitrogen atom of the pyridine ring and the oxygen atoms of the adjacent carboxylic acid group can coordinate with metal ions present in the active sites of many enzymes, known as metalloenzymes. nih.gov This binding interaction can effectively block the enzyme's active site and inhibit its function.

Furthermore, the pyridine ring itself can participate in non-covalent interactions with the enzyme's protein structure, such as π-π stacking and hydrogen bonding, which can enhance binding affinity and selectivity. nih.gov The iodine atom at the 6-position can be replaced with other functional groups designed to interact with specific pockets within the enzyme's binding site, allowing for the fine-tuning of inhibitory activity and selectivity against other enzymes. nih.gov Pyridine carboxylic acid-derived compounds have been investigated as inhibitors for a wide range of enzymes, including kinases, demethylases, and proteases. nih.govnih.gov

Table 1: Examples of Enzyme Classes Targeted by Pyridine Carboxylic Acid Derivatives

| Enzyme Class | Therapeutic Area | Reference |

| Tyrosine Kinases | Cancer | nih.gov |

| Histone Demethylases | Cancer, Inflammation | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | nih.gov |

| Proteases | Viral Infections (e.g., HIV) | nih.gov |

| Myeloperoxidase (MPO) | Cardiovascular Disease | nih.gov |

Precursors for Radioligand Development in Imaging Research

The presence of a heavy halogen atom like iodine makes this compound an ideal precursor for the synthesis of radioligands used in nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological targets in living subjects.

The stable iodine atom on the pyridine ring can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) in a process called radioiodination. Alternatively, the iodo-group can be converted to a trialkylstannyl group (e.g., a tributyltin group), which is a highly efficient precursor for subsequent radioiodination. The resulting radio-iodinated molecule can then be administered to track its distribution and binding to a specific receptor or enzyme in the body.

While direct radio-iodination of this specific compound is a clear potential application, the broader strategy of using halogenated pyridine derivatives as precursors for PET radioligands is well-established. For example, fluorinated pyridine derivatives have been synthesized and labeled with Fluorine-18 ([¹⁸F]) to create PET radioligands for imaging targets like the cannabinoid type 2 receptor (CB2) and the sigma-2 receptor. nih.govnih.gov These studies demonstrate the utility of halogenated pyridine scaffolds in developing probes for in-vivo imaging, a strategy for which this compound is perfectly suited. nih.govnih.gov

Catalysis and Material Science Applications

Beyond its biomedical applications, the reactivity and structural features of this compound make it a valuable molecule in the fields of organometallic catalysis and materials science.

Role as Ligands in Organometallic Catalysis

The picolinic acid portion of the molecule is an excellent bidentate ligand, capable of binding to a metal center through both the pyridine nitrogen and the carboxylate oxygen. This chelation effect often leads to the formation of stable organometallic complexes. researchgate.net These complexes can function as catalysts for a variety of organic transformations.

Research has shown that in some manganese-based oxidation catalysis systems, more complex pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the true catalytically active species. researchgate.net This highlights the inherent stability and catalytic potential of the manganese-picolinate complex. Using pyridine-2-carboxylic acid directly as the ligand in these reactions proved to be more efficient than using the more complex precursors. researchgate.net

Furthermore, the general class of carboxylic acids is widely used in modern catalysis, particularly in metallaphotoredox catalysis, where they can serve as precursors to radicals for cross-coupling reactions. nih.gov Organometallic complexes featuring related pyridine-based ligands have been studied for their anticancer properties, demonstrating the broad utility of these structures in coordination chemistry. nih.gov

Precursors for Functional Materials Development

The bifunctional nature of this compound—possessing two distinct and reactive sites—makes it a valuable building block for the construction of functional materials.

The molecule can be used as a linker in the formation of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The carboxylic acid group can bind to metal centers, while the iodo-group can either be retained to add functionality to the pores of the MOF or be used as a reactive site for post-synthetic modification. Related pyridine dicarboxylic acids are known to be important ligands for producing MOFs. researchgate.net

Additionally, the carboxylic acid functionality can be used to anchor the molecule onto the surfaces of materials, such as metal oxides like indium tin oxide (ITO). princeton.edu This allows for the modification of surface properties. The exposed iodo-group can then be used to attach other molecules or to initiate surface-grafted polymerization, creating new functional surfaces and interfaces for applications in electronics and sensors. princeton.edu

Advanced Synthetic Building Blocks

The utility of this compound as an advanced synthetic building block stems from the orthogonal reactivity of its two functional groups. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or can be used as a directing group in C-H activation reactions. Simultaneously, the iodine atom at the 6-position serves as a prime site for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Incorporation into Complex Heterocyclic Architectures

The dual functionality of this compound makes it an ideal starting material for the synthesis of intricate, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in materials science and drug discovery due to their rigid conformations and extended π-systems. The iodo and carboxylic acid groups can be sequentially or concertedly manipulated to construct new rings fused to the initial pyridine core.

One powerful strategy involves an initial cross-coupling reaction at the 6-position, followed by a cyclization reaction involving the carboxylic acid or a derivative thereof. For instance, a Sonogashira coupling of this compound with a terminal alkyne can introduce an alkynyl side chain. libretexts.orgorganic-chemistry.org Subsequent intramolecular reactions, such as an acid-catalyzed hydroamination or a transition-metal-mediated cyclization, can then be employed to form a new fused ring, leading to structures like pyrido[1,2-a]pyridines or other related bicyclic systems. While direct literature examples for this compound are illustrative, the principle is well-established for similar halopyridine systems. ias.ac.in

Another approach is the construction of imidazo[4,5-b]pyridine cores. This can be envisioned through a Buchwald-Hartwig amination at the 6-position with an appropriate amine, followed by intramolecular cyclization facilitated by the carboxylic acid group, often after its conversion to a more reactive derivative like an amide or an ester. wikipedia.orgresearchgate.net This methodology provides access to a class of compounds with known biological activities.

The following table illustrates potential synthetic pathways for the incorporation of this compound into complex heterocyclic architectures based on established synthetic methodologies for related compounds.

| Starting Material | Reaction Sequence | Resulting Heterocyclic Core |

| This compound | 1. Sonogashira coupling with a terminal alkyne. 2. Intramolecular cyclization. | Fused Pyridine Systems (e.g., Pyrido-oxazines) |

| This compound | 1. Suzuki coupling with an ortho-functionalized arylboronic acid. 2. Intramolecular condensation. | Fused Biaryl Heterocycles |

| This compound | 1. Buchwald-Hartwig amination with an ortho-aminoaryl group. 2. Intramolecular amide formation and cyclization. | Fused Imidazo-pyridines |

These examples underscore the potential of this compound as a key building block for creating a diverse range of complex, fused heterocyclic compounds with potential applications in various fields of chemical research.

Regioselective Functionalization for Diverse Compound Libraries